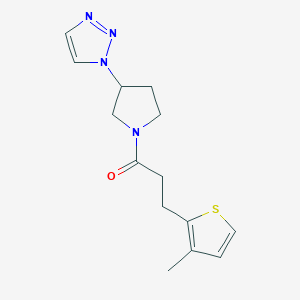
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one is a useful research compound. Its molecular formula is C14H18N4OS and its molecular weight is 290.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Studies
Research on compounds related to 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one often focuses on the synthesis and structural analysis of related molecules. For example, a study on fac-Re(CO)3Cl complexes utilizing inverse pyridyl-1,2,3-triazole ligands showed the synthesis of electronically tuned complexes, revealing insights into their molecular structures through X-ray crystallography and their electronic properties through various spectroscopic methods (Anderson et al., 2013).
Antioxidant and Antimicrobial Properties
Another area of application involves investigating the antioxidant and antimicrobial properties of triazole derivatives. For instance, new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives were synthesized and evaluated for their antioxidant and antiradical activities, indicating the potential of these compounds in pharmaceutical applications (Bekircan et al., 2008).
Luminescence and Photophysical Properties
The luminescence and photophysical properties of triazole-containing compounds also constitute a significant research interest. Studies on new Zn complexes based on 1,2,4-triazoles have been conducted, focusing on their synthesis, structure, and luminescence, showcasing their potential in materials science and engineering (Gusev et al., 2011).
Catalytic Applications
Research extends into the catalytic applications of triazole derivatives, such as in the study of half-sandwich Ruthenium(II) complexes of click-generated 1,2,3-triazole-based organosulfur/-selenium ligands. These studies explore structural aspects and catalytic efficiency in oxidation and hydrogenation reactions, highlighting the versatility of triazole compounds in catalysis (Saleem et al., 2013).
Molecular Organization Studies
The molecular organization of triazole derivatives in various solvents has been studied, providing insights into how molecular interactions can affect the properties and applications of these compounds (Matwijczuk et al., 2018).
Anticancer and Antimicrobial Agents
Additionally, the synthesis and molecular docking studies of triazole clubbed pyridyl-pyrazolines as potential anticancer and antimicrobial agents have been researched. These studies not only offer promising therapeutic agents but also contribute to understanding the structure-activity relationships of triazole derivatives (Katariya et al., 2021).
特性
IUPAC Name |
3-(3-methylthiophen-2-yl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-11-5-9-20-13(11)2-3-14(19)17-7-4-12(10-17)18-8-6-15-16-18/h5-6,8-9,12H,2-4,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVWDOSUMQNXFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3-chlorophenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2693565.png)
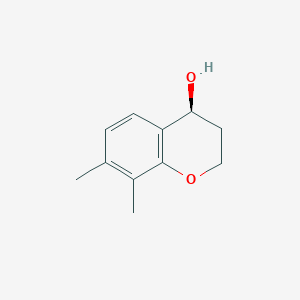
![4-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine](/img/structure/B2693568.png)

![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2693570.png)
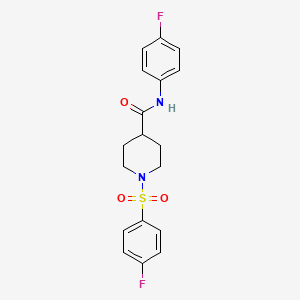
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2693572.png)

![3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2693577.png)
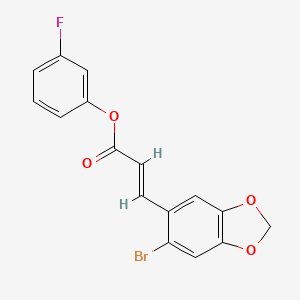
![methyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-benzothiazole-6-carboxylate](/img/structure/B2693581.png)

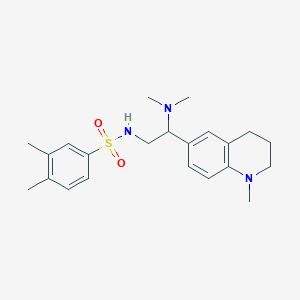
![2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-3-methylquinoline-4-carboxylic acid](/img/structure/B2693586.png)
